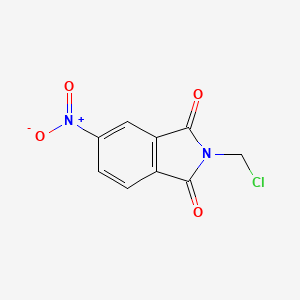

N-(Chloromethyl)-4-nitrophthalimide

説明

N-(Chloromethyl)-4-nitrophthalimide is a useful research compound. Its molecular formula is C9H5ClN2O4 and its molecular weight is 240.60 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 117408. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(Chloromethyl)-4-nitrophthalimide (C9H5ClN2O4) is a compound that has garnered attention for its diverse biological activities, particularly due to the presence of the nitro group, which can influence pharmacokinetics and interactions with biological macromolecules. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a chloromethyl group and a nitro group attached to a phthalimide structure. The presence of these functional groups contributes to its reactivity and biological activity. The chemical structure can be represented as follows:

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Substitution : The chloromethyl and nitro groups can participate in electrophilic aromatic substitution reactions, which may lead to the formation of reactive intermediates capable of interacting with nucleophilic sites on proteins and nucleic acids .

- Nitro Group Reduction : The nitro moiety can undergo reduction to form amine derivatives, which may exhibit different biological properties. This reduction is facilitated by enzymatic processes involving NADH or NADPH as reducing agents .

- Antimicrobial Activity : Nitro compounds are known for their antimicrobial properties. Research indicates that derivatives with nitro groups can inhibit the growth of various bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa, through mechanisms involving membrane disruption and interference with metabolic pathways .

1. Antimicrobial Activity

This compound has shown promising results in inhibiting bacterial growth. In vitro studies demonstrated effective antibacterial activity against several strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4b | Staphylococcus aureus | 20 μM |

| 4d | Pseudomonas aeruginosa | 30 μM |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .

2. Anti-inflammatory Activity

The compound's nitro group plays a crucial role in modulating inflammatory responses. Studies indicate that it can act as an inhibitor of inducible nitric oxide synthase (iNOS), thereby reducing nitric oxide production and subsequent inflammation. This mechanism is vital for conditions such as arthritis and other inflammatory diseases .

3. Vasodilatory Effects

This compound has potential vasodilatory effects attributed to the release of nitric oxide upon reduction of the nitro group. This action increases intracellular cGMP levels, leading to relaxation of vascular smooth muscle cells and widening of blood vessels, which is beneficial in treating cardiovascular diseases .

Case Studies

Recent research has explored various aspects of this compound's biological activities:

- Study on Antimicrobial Efficacy : A study published in MDPI demonstrated that derivatives containing the nitro group exhibited significant antibacterial activity against clinically relevant pathogens, suggesting their potential as therapeutic agents in infectious diseases .

- Investigation into Anti-inflammatory Properties : Another study highlighted the compound's ability to inhibit key pro-inflammatory cytokines, indicating its usefulness in managing chronic inflammatory conditions .

特性

IUPAC Name |

2-(chloromethyl)-4-nitroisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O4/c10-4-11-8(13)5-2-1-3-6(12(15)16)7(5)9(11)14/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WECOPMBZMWMHAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10969619 | |

| Record name | 2-(Chloromethyl)-4-nitro-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10969619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54455-34-4 | |

| Record name | NSC117408 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117408 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Chloromethyl)-4-nitro-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10969619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the study's findings regarding the mutagenicity of N-Chloromethyl-4-nitrophthalimide?

A1: The study demonstrated that N-Chloromethyl-4-nitrophthalimide exhibits strong mutagenic properties against both Salmonella typhimurium TA98 and TA100 strains under -S9 metabolic activation conditions. [] This finding is crucial as it highlights potential risks associated with the use of this compound in laboratory settings. It underscores the importance of careful handling, appropriate waste disposal procedures, and consideration of alternative reagents to minimize potential exposure and hazards.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。